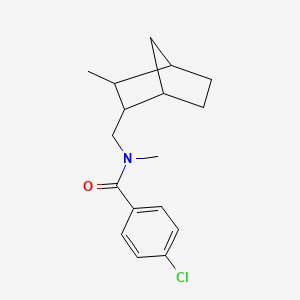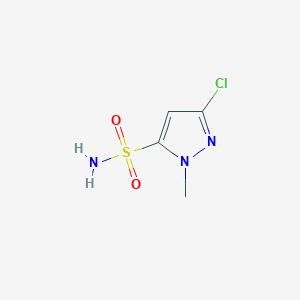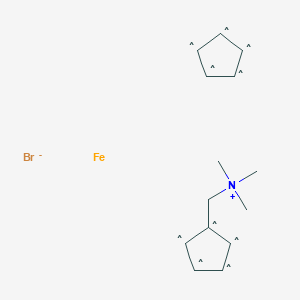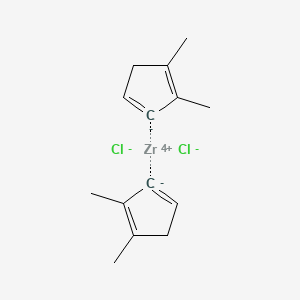
Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methyl group, and an isopropyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- typically involves the chlorination of 1-methyl-4-(1-methylethyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding hydrocarbons.
Substitution: Hydroxyl or amino derivatives of the original compound.
科学的研究の応用
Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- exerts its effects involves its interaction with specific molecular targets. The chlorine substituent can participate in electrophilic aromatic substitution reactions, while the isopropyl and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved include the activation of electrophilic centers and the stabilization of reaction intermediates.
類似化合物との比較
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the isopropyl group.
Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-: The compound .
Benzene, 2-methyl-1,4-bis(1-methylethyl)-: Similar structure but with additional isopropyl groups.
Uniqueness
Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- is unique due to the presence of both chlorine and isopropyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological targets.
特性
CAS番号 |
54411-19-7 |
|---|---|
分子式 |
C10H13Cl |
分子量 |
168.66 g/mol |
IUPAC名 |
2-chloro-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
InChIキー |
JVIGKRUGGYKFSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)








![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)

